molecular formula C15H16N2O4 B12622701 2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene CAS No. 921771-99-5

2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene

Cat. No.: B12622701
CAS No.: 921771-99-5
M. Wt: 288.30 g/mol
InChI Key: HDSDSHZFGXPZIS-CABCVRRESA-N
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Description

2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene is a chemical compound characterized by its unique structural features It consists of a naphthalene ring substituted with a dinitropentan-2-yl group

Preparation Methods

The synthesis of 2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene typically involves multi-step organic reactions. One common synthetic route includes the nitration of pentane derivatives followed by coupling with naphthalene under controlled conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of nitro-substituted naphthalene derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert nitro groups to amino groups, resulting in amino-substituted naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, often using reagents like halogens or sulfonic acids.

Scientific Research Applications

2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene can be compared with other nitro-substituted naphthalene derivatives. Similar compounds include:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

921771-99-5

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene

InChI

InChI=1S/C15H16N2O4/c1-2-15(17(20)21)14(10-16(18)19)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14-15H,2,10H2,1H3/t14-,15+/m1/s1

InChI Key

HDSDSHZFGXPZIS-CABCVRRESA-N

Isomeric SMILES

CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC2=CC=CC=C2C=C1)[N+](=O)[O-]

Canonical SMILES

CCC(C(C[N+](=O)[O-])C1=CC2=CC=CC=C2C=C1)[N+](=O)[O-]

Origin of Product

United States

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